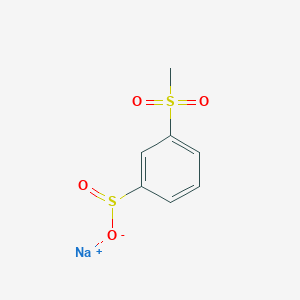
Sodium 3-(methylsulfonyl)benzenesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-(methylsulfonyl)benzenesulfinate: is an organosulfur compound with the molecular formula C₇H₇NaO₄S₂. It is a sodium salt of a sulfinic acid derivative and is used as a versatile building block in organic synthesis. This compound is known for its ability to participate in various chemical reactions, making it valuable in the synthesis of organosulfur compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-(methylsulfonyl)benzenesulfinate can be synthesized through several methods. One common approach involves the reaction of 3-(methylsulfonyl)benzenesulfonyl chloride with sodium sulfite under basic conditions. The reaction typically proceeds as follows: [ \text{3-(methylsulfonyl)benzenesulfonyl chloride} + \text{sodium sulfite} \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, often involves large-scale reactions using similar synthetic routes. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-(methylsulfonyl)benzenesulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted organosulfur compounds.
Scientific Research Applications
Sodium 3-(methylsulfonyl)benzenesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organosulfur compounds, including sulfonamides, sulfones, and thiosulfonates.
Biology: It is used in the study of biological pathways involving sulfur-containing compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 3-(methylsulfonyl)benzenesulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium p-toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 3-(methylsulfonyl)benzenesulfinate is unique due to the presence of both sulfonyl and sulfinate groups, which provide it with distinct reactivity compared to other sodium sulfinates. This dual functionality allows it to participate in a broader range of chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C7H7NaO4S2 |
|---|---|
Molecular Weight |
242.3 g/mol |
IUPAC Name |
sodium;3-methylsulfonylbenzenesulfinate |
InChI |
InChI=1S/C7H8O4S2.Na/c1-13(10,11)7-4-2-3-6(5-7)12(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
DKFNMURPZKZELM-UHFFFAOYSA-M |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















